2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide
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Overview
Description
2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is a chemical compound with the molecular formula C12H16ClNO4 and a molecular weight of 273.72 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a trimethoxyphenyl group, and an acetamide group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide typically involves the reaction of 3,4,5-trimethoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4,5-trimethoxybenzylamine+chloroacetyl chloride→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The chloro group and trimethoxyphenyl group are believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide: This compound has a similar structure but lacks the benzyl group, which may result in different chemical and biological properties.
2-chloro-N-(2,4,5-trimethoxyphenyl)methyl]acetamide: This compound has a different substitution pattern on the phenyl ring, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4/c1-16-9-4-8(7-14-11(15)6-13)5-10(17-2)12(9)18-3/h4-5H,6-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWMCMKHKYSDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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